

1-(4-Bromophenyl)piperazin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Bromophenyl)piperazin-2-one**

Cat. No.: **B1505875**

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Bromophenyl)piperazin-2-one**

Abstract

1-(4-Bromophenyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazinone core N-substituted with a 4-bromophenyl group. This structure combines two key chemical motifs of significant interest in medicinal chemistry and synthetic organic chemistry. The piperazinone scaffold is a prevalent feature in a variety of biologically active molecules, while the bromophenyl group serves as a versatile synthetic handle for elaboration into more complex structures via modern cross-coupling reactions. This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, expected analytical characterization, potential applications in drug discovery, and essential safety protocols for **1-(4-Bromophenyl)piperazin-2-one**. While this specific molecule is not extensively documented in peer-reviewed literature, this document extrapolates its chemical logic based on well-established principles, providing a valuable resource for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and key identifiers. For **1-(4-Bromophenyl)piperazin-2-one**, these core attributes are summarized below. The data is primarily derived from computational databases, highlighting its status as a novel or less-studied chemical entity.[\[1\]](#)

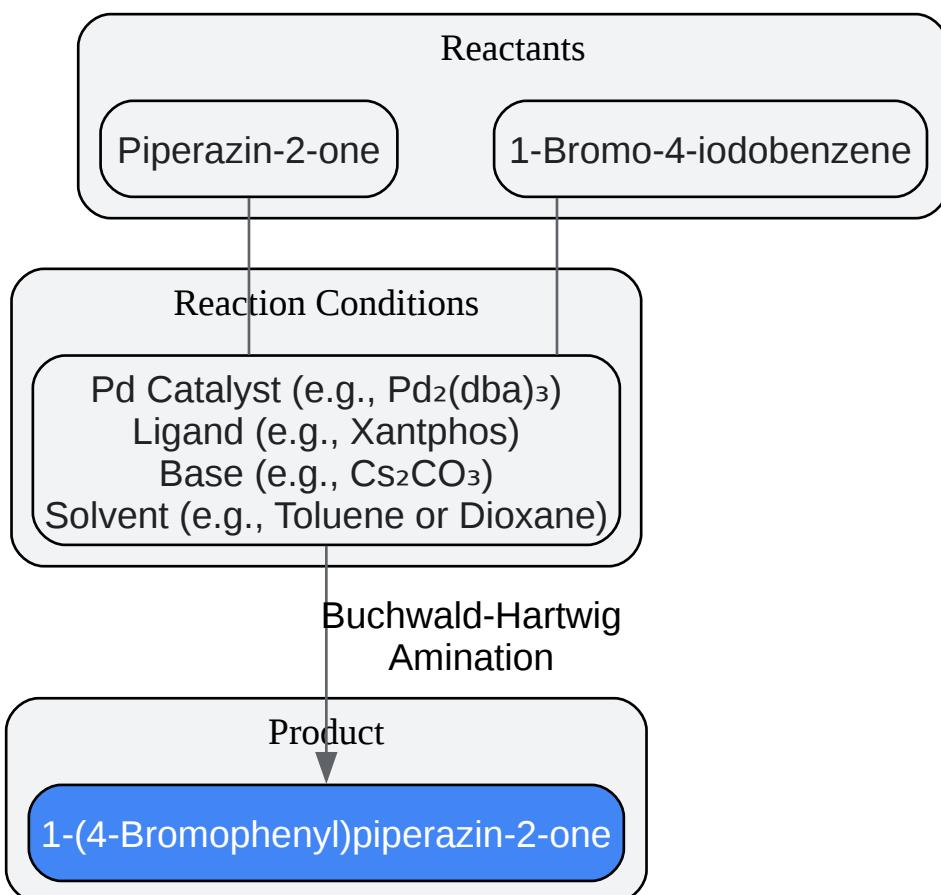
Identifier	Data	Source
IUPAC Name	1-(4-bromophenyl)piperazin-2-one	[1]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O	[1]
Molecular Weight	255.12 g/mol	Calculated
Monoisotopic Mass	254.00548 Da	[1]
CAS Number	Not available for free base	-
InChI	InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2	[1]
InChIKey	WORBLAPBQYNWAU-UHFFFAOYSA-N	[1]
Canonical SMILES	C1CN(C(=O)CN1)C2=CC=C(C=C2)Br	[1]
Predicted XlogP	1.3	[1]

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for **1-(4-bromophenyl)piperazin-2-one** is not readily found, a highly plausible and efficient route can be designed based on modern synthetic methodologies. The most logical approach involves the N-arylation of a piperazin-2-one precursor with a suitable bromophenyl source, leveraging a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is the method of choice for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl halides. Its advantages include:


- **High Functional Group Tolerance:** The reaction proceeds under conditions that tolerate a wide variety of functional groups, which is crucial in multi-step syntheses.

- Efficiency: Modern palladium catalysts and ligands enable these couplings to occur with high yields and selectivity.
- Convergent Synthesis: It allows for the late-stage combination of two key fragments (the piperazinone core and the aryl halide), which is an efficient strategy for building molecular libraries.

The proposed synthesis joins piperazin-2-one with 1-bromo-4-iodobenzene. The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent synthetic modifications.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 1-(4-bromophenyl)piperazin-2-one hydrochloride (C₁₀H₁₁BrN₂O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [1-(4-Bromophenyl)piperazin-2-one molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505875#1-4-bromophenyl-piperazin-2-one-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com